molecular formula C7H9ClINO B1323556 3-Iodo-4-methoxyaniline hydrochloride CAS No. 261173-06-2

3-Iodo-4-methoxyaniline hydrochloride

Cat. No.: B1323556
CAS No.: 261173-06-2
M. Wt: 285.51 g/mol
InChI Key: SLPNYLFTKXGWMH-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxyaniline hydrochloride is an organic compound with the chemical formula C7H8INO · HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups. This compound is typically found as a light-brown to brown powder or crystals and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methoxyaniline hydrochloride can be synthesized through the reaction of aniline with iodoethane under specific conditions. The reaction typically involves the use of a solvent such as methanol and a catalyst to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pressure to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 3-iodo-4-methoxyaniline.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Iodo-4-methoxyaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Iodo-4-methoxyaniline
  • 4-Iodo-2-methoxyaniline
  • 2-Iodo-3-methoxyaniline
  • 3-Iodo-5-methoxyaniline

Comparison: 3-Iodo-4-methoxyaniline hydrochloride is unique due to the presence of both iodine and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-iodo-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNYLFTKXGWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641035
Record name 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261173-06-2
Record name Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261173-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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